5-chloro-1H-indole-7-carboxylic acid
Overview
Description
5-chloro-1H-indole-7-carboxylic acid is a compound with the CAS Number: 875305-81-0 . It has a molecular weight of 195.6 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1H-indole-7-carboxylic acid . The InChI code is 1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H, (H,12,13) .Physical And Chemical Properties Analysis
5-chloro-1H-indole-7-carboxylic acid is a solid at room temperature . It has a molecular weight of 195.6 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anticancer Activity
Indole derivatives, including 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide, have been found to be potent against C-8166 and MT-4 cells . This suggests potential applications in the field of oncology .
Antimicrobial Activity
Indole derivatives have also shown antimicrobial properties . This makes them valuable in the field of infectious diseases .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests applications in endocrinology .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial properties . This suggests potential applications in tropical medicine .
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions involving 5-chloro-1H-indole-7-carboxylic acid and other indole derivatives.
properties
IUPAC Name |
5-chloro-1H-indole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indole-7-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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